molecular formula C7H11NO3 B11822043 methyl 4-(dimethylamino)-2-oxobut-3-enoate

methyl 4-(dimethylamino)-2-oxobut-3-enoate

Cat. No.: B11822043
M. Wt: 157.17 g/mol
InChI Key: XPYJCKBYZDSVTK-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-oxobut-3-enoate is an organic compound with a unique structure that includes a dimethylamino group and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(dimethylamino)-2-oxobut-3-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as methyl acetoacetate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-oxobut-3-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl 4-(dimethylamino)-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(dimethylamino)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxobutenoate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-(dimethylamino)-2-oxobut-3-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the dimethylamino group and the oxobutenoate moiety allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 4-(dimethylamino)-2-oxobut-3-enoate

InChI

InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3

InChI Key

XPYJCKBYZDSVTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C(=O)OC

Origin of Product

United States

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